
Pyrrolidinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidinium ion is the ion formed by protonating nitrogen in pyrrolidine. It is a conjugate acid of a pyrrolidine.
Aplicaciones Científicas De Investigación
Energy Storage Applications
Pyrrolidinium-based ionic liquids (ILs) are notably utilized in energy storage systems, particularly lithium-ion batteries. Their unique properties, such as high ionic conductivity and thermal stability, make them suitable candidates for electrolytes.
Key Findings:
- Ionic Conductivity : Research indicates that this compound-based ionic liquids exhibit high ionic conductivity, essential for efficient battery performance. For instance, N-ethyl-N-methylthis compound trifluoromethyltrifluoroborate has shown a conductivity of 1.75×10−4S cm−1 at room temperature, one of the highest reported values for ionic plastic crystals .
- Compatibility with Electrodes : Studies have demonstrated that this compound ILs are compatible with various electrode materials across a wide temperature range (up to 150 °C), enhancing their applicability in microbatteries .
Table 1: Properties of this compound-Based Ionic Liquids for Energy Storage
| Compound Name | Ionic Conductivity (S cm⁻¹) | Thermal Stability (°C) | Application Area |
|---|---|---|---|
| N-ethyl-N-methylthis compound trifluoroborate | 1.75×10−4 | Up to 150 | Lithium-ion batteries |
| 1-butyl-1-methylthis compound bis(trifluoromethylsulfonyl)imide | 10−6 | Varies | Polymer gel electrolytes |
Biochemical Applications
This compound compounds also play a crucial role in biochemistry, particularly in studying membrane proteins and drug delivery systems.
Case Study: Interaction with Gramicidin
A study investigated the interaction between membrane-bound gramicidin and 1-butyl-1-methyl-2-oxothis compound bromide. The findings revealed that this ionic liquid interacts with gramicidin without altering its conformation, suggesting potential applications in drug delivery systems targeting membrane proteins .
Table 2: Summary of Biochemical Studies Involving this compound Compounds
| Study Focus | Ionic Liquid Used | Key Findings |
|---|---|---|
| Membrane Protein Interaction | 1-butyl-1-methyl-2-oxothis compound bromide | Forms ground state complex with gramicidin |
| Drug Delivery Systems | Various this compound ILs | Enhances solubility and stability of drugs |
Material Science Applications
In material science, this compound compounds are explored for their role in creating advanced materials with desirable properties.
Composite Materials Development
Research has focused on developing composites using this compound-based ionic liquids for biomedical applications. These materials exhibit favorable mechanical and antimicrobial properties, making them suitable for use in surgical implants and prosthetics .
Table 3: Properties of this compound-Based Composites
| Composite Type | Composition | Key Properties |
|---|---|---|
| Hydroxyapatite-Pyrrolidinium Composite | Hydroxyapatite mixed with polysialate | Neutral porous structure; biocompatible |
| Antimicrobial Films | Fish gelatin films with catechin-lysozyme | Improved mechanical strength; antimicrobial effects |
Propiedades
Número CAS |
84316-19-8 |
|---|---|
Fórmula molecular |
C4H10N+ |
Peso molecular |
72.13 g/mol |
Nombre IUPAC |
pyrrolidin-1-ium |
InChI |
InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/p+1 |
Clave InChI |
RWRDLPDLKQPQOW-UHFFFAOYSA-O |
SMILES |
C1CC[NH2+]C1 |
SMILES canónico |
C1CC[NH2+]C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















